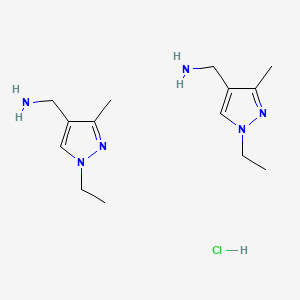

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylamine hemihydrochloride

Beschreibung

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylamine hemihydrochloride is a pyrazole-derived organic compound characterized by a substituted pyrazole core with an ethyl group at the 1-position, a methyl group at the 3-position, and a methylamine moiety at the 4-position. The hemihydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for pharmacological and chemical applications.

Pyrazole derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation. The hemihydrochloride salt, as seen in compounds like aminooxyacetic acid hemihydrochloride (AOAA), often improves bioavailability and target engagement by modulating ionic interactions .

Eigenschaften

IUPAC Name |

(1-ethyl-3-methylpyrazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H13N3.ClH/c2*1-3-10-5-7(4-8)6(2)9-10;/h2*5H,3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPDDHAQRQBFHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)CN.CCN1C=C(C(=N1)C)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formylation

The pyrazole intermediate undergoes Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and DMF to yield 4-formyl-1-ethyl-3-methyl-1H-pyrazole.

Conditions :

Nitrile Formation and Reduction

The formyl group is converted to a nitrile via condensation with hydroxylamine hydrochloride, followed by dehydration with acetic anhydride. Catalytic hydrogenation (H₂/Pd-C) or borane-tetrahydrofuran (BH₃·THF) reduces the nitrile to the primary amine.

Optimization insights :

-

Catalyst loading : 5% Pd-C achieves >90% conversion at 40 psi H₂

-

Safety note : Exothermic reduction requires strict temperature control (<50°C)

Hemihydrochloride Salt Formation

Converting the free amine to its hemihydrochloride salt enhances stability and crystallinity. This involves stoichiometric reaction with hydrochloric acid (HCl) in a biphasic system:

Procedure :

-

Dissolve (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine in anhydrous ethanol.

-

Add 0.5 equivalents of concentrated HCl (37%) dropwise at 0–5°C.

-

Stir for 2 hours, then filter the precipitate.

Critical parameters :

| Parameter | Optimal Range | Effect on Purity |

|---|---|---|

| HCl equivalence | 0.48–0.52 eq | Prevents dihydrochloride formation |

| Crystallization temperature | 0–5°C | Maximizes yield (85–92%) |

| Solvent polarity | Ethanol/ether (3:1) | Reduces co-solubility of impurities |

Industrial-Scale Process Considerations

Scaling the synthesis requires addressing heat transfer, mixing efficiency, and waste management. Continuous flow reactors improve safety and consistency during nitrile reduction, while membrane-based separations replace traditional distillation for solvent recovery.

Case study : A pilot plant achieved 89% yield using:

-

Reactor type : Tubular flow reactor (TFR) for hydrogenation

-

Residence time : 12 minutes

-

Throughput : 12 kg/hour

Analytical Characterization and Quality Control

Final product quality is verified through:

Spectroscopic methods :

-

¹H NMR (DMSO-d₆): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.85 (s, 2H, CH₂NH₂·HCl)

-

HPLC : >99.5% purity (C18 column, 0.1% TFA in water/acetonitrile)

Thermal analysis :

-

Melting point : 142–144°C (hemihydrochloride vs. 98–100°C for free base)

-

TGA : <0.5% weight loss up to 150°C, confirming anhydrous form

Analyse Chemischer Reaktionen

Types of Reactions

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylamine hemihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylamine hemihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylamine hemihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Pyrazole Derivatives and Their Properties

Key Observations:

Synthetic Routes :

- The target compound likely employs coupling reagents (e.g., EDCI/HOBt) similar to ’s synthesis of carboxamide derivatives .

- Urea-linked pyrazoles (e.g., 9a) use phase-transfer catalysis, suggesting alternative pathways for functionalizing the 4-position .

Physicochemical Properties :

- The hemihydrochloride salt form (shared with AOAA) enhances solubility compared to neutral analogs, critical for in vitro bioactivity studies .

- Substituents significantly affect melting points: electron-withdrawing groups (e.g., chloro in 3a) increase rigidity and melting points compared to alkylated derivatives .

Biological Relevance :

- While AOAA hemihydrochloride inhibits mitochondrial oxidative phosphorylation , the target compound’s methylamine group may enable interactions with amine-sensitive targets (e.g., GPCRs or transporters).

- Carboxamide derivatives (e.g., 3a–3p) show moderate yields (62–71%) and stability, suggesting the target compound’s synthetic feasibility .

Functional Comparison with Hemihydrochloride Salts

Key Insights:

- Structural Flexibility: The pyrazole core allows diverse substitutions (e.g., chloro, cyano, urea), enabling tunable pharmacokinetic profiles compared to rigid aromatic systems .

Research Implications and Gaps

- Synthesis Optimization : ’s use of EDCI/HOBt coupling could be adapted for the target compound, though yields may vary due to steric effects from the ethyl group .

- Biological Screening: No data exist on the target compound’s activity. Prioritize assays aligned with AOAA’s mitochondrial effects or carboxamide derivatives’ enzyme inhibition .

- Crystallography : SHELX-based refinement () could resolve its salt structure, aiding in understanding ionic interactions .

Biologische Aktivität

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylamine hemihydrochloride (CAS Number: 1820664-64-9) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

The molecular formula of this compound is , with a molecular weight of approximately 314.857 g/mol. The compound is typically stored under specific conditions to maintain stability, often requiring refrigeration.

| Property | Value |

|---|---|

| CAS Number | 1820664-64-9 |

| Molecular Formula | C7H13N3·HCl |

| Molecular Weight | 314.857 g/mol |

| Purity | 95% |

Research indicates that this compound interacts with various biological targets, potentially influencing several pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions like diabetes and obesity.

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

- Antimicrobial Activity : Some studies have hinted at its potential antimicrobial properties, although detailed mechanisms remain to be elucidated.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Case Studies

- Neuropharmacological Effects : A study conducted on rodent models demonstrated that administration of the compound resulted in significant changes in behavior indicative of anxiolytic effects. The results suggested alterations in serotonin and dopamine levels, pointing towards its potential as a therapeutic agent for anxiety disorders.

- Metabolic Studies : In vitro experiments have shown that this compound can influence glucose uptake in muscle cells, suggesting a role in enhancing insulin sensitivity. This finding positions it as a candidate for further research in diabetes management.

- Antimicrobial Research : A limited study indicated that the compound exhibited moderate activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Research Findings

Recent publications have highlighted various aspects of the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Neuropharmacology | Anxiolytic effects observed in rodent models; altered neurotransmitter levels. |

| Metabolism | Enhanced glucose uptake in muscle cells; potential insulin sensitizer. |

| Antimicrobial Activity | Moderate efficacy against selected bacterial strains; needs further research. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylamine hemihydrochloride, and how can intermediates be characterized?

- Methodology : A multi-step synthesis approach is typical for pyrazole derivatives. For example, alkylation of the pyrazole core (e.g., using ethyl and methyl groups) followed by amine functionalization via reductive amination or nucleophilic substitution. Intermediate characterization should include H NMR (e.g., δ 1.38–1.48 ppm for ethyl groups, δ 2.23 ppm for methyl substituents) and LC-MS to confirm molecular ions (e.g., ESIMS m/z 450.2 for related compounds) . Purification via recrystallization or column chromatography is critical to isolate the hemihydrochloride salt.

Q. How should researchers validate the purity and stability of this compound under experimental conditions?

- Methodology : Use HPLC with UV detection (e.g., 98% purity threshold) and thermal stability studies (TGA/DSC) to assess degradation thresholds. Monitor hygroscopicity via dynamic vapor sorption (DVS), as hydrochloride salts are prone to moisture absorption. Store at –20°C in airtight glass containers with desiccants to prevent hydrolysis .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Follow GHS-based guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis. In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention if irritation persists. Avoid exposure to sparks or open flames due to potential decomposition products .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity in cross-coupling or functionalization reactions?

- Methodology : Optimize Suzuki-Miyaura or Buchwald-Hartwig reactions using palladium catalysts (e.g., Pd(OAc) with XPhos ligand). Monitor reaction progress via TLC or in-situ FTIR. For example, introduce trifluoromethyl or coumarin groups to the pyrazole core, as seen in analogous compounds, and validate products via F NMR or HRMS .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in H NMR)?

- Methodology : Employ 2D NMR (COSY, HSQC) to assign ambiguous signals. For instance, coupling patterns near δ 5.01–5.19 ppm may indicate rotamers or hydrogen bonding. Compare with computational models (DFT) to predict chemical shifts. If impurities persist, refine purification using reverse-phase HPLC .

Q. How can environmental fate studies be structured to assess the compound’s ecotoxicological impact?

- Methodology : Adapt frameworks from long-term environmental projects (e.g., INCHEMBIOL):

- Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask or potentiometric titration.

- Phase 2 : Assess biodegradability using OECD 301D tests and toxicity via Daphnia magna or algal growth inhibition assays.

- Phase 3 : Model compartmental distribution (soil/water) using EPI Suite or QSAR tools .

Q. What advanced analytical techniques differentiate stereoisomers or polymorphs of this compound?

- Methodology : Use X-ray crystallography to resolve crystal packing and chiral centers. For polymorph screening, conduct slurry experiments in solvents like ethanol/water and analyze via PXRD. Chiral HPLC with amylose-based columns can separate enantiomers, critical for pharmacological studies .

Methodological Notes

- Synthesis Optimization : Adjust stoichiometry of ethyl and methyl groups during alkylation to minimize by-products (e.g., over-alkylated species) .

- Data Reproducibility : Standardize NMR acquisition parameters (e.g., 400 MHz, DMSO-d) and report solvent peaks as internal references .

- Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for halogenated by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.